Tolcapone 3-beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

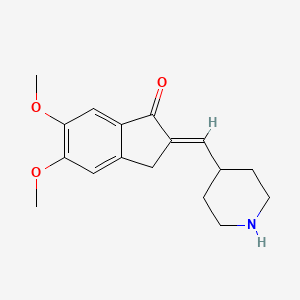

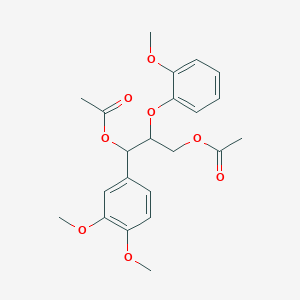

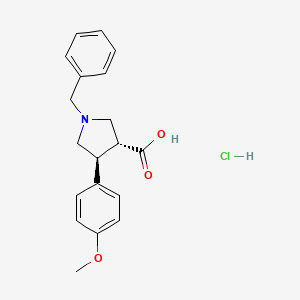

Tolcapone 3-beta-D-Glucuronide is a metabolite of Tolcapone, a drug used as an adjunct therapy in the treatment of Parkinson’s disease. Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamines . This compound is pharmacologically inactive and is primarily excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolcapone 3-beta-D-Glucuronide is synthesized from Tolcapone through a glucuronidation reaction. This process involves the addition of a glucuronic acid moiety to Tolcapone, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UGT enzymes in a controlled environment to ensure high yield and purity. The reaction conditions include optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid .

Chemical Reactions Analysis

Types of Reactions

Tolcapone 3-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .

Common Reagents and Conditions

The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .

Major Products Formed

The major product formed from the glucuronidation of Tolcapone is this compound. This metabolite is pharmacologically inactive and is excreted in the urine .

Scientific Research Applications

Tolcapone 3-beta-D-Glucuronide is primarily used in scientific research to study the metabolism and pharmacokinetics of Tolcapone. It serves as a marker to understand the drug’s metabolic pathways and to evaluate the efficiency of glucuronidation in different biological systems . Additionally, it is used in studies related to drug-drug interactions and the impact of genetic variations on drug metabolism .

Mechanism of Action

Tolcapone 3-beta-D-Glucuronide itself does not have a direct mechanism of action as it is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of Tolcapone. Tolcapone inhibits COMT, leading to increased levels of levodopa in the brain, which helps alleviate the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing.

Uniqueness

Tolcapone 3-beta-D-Glucuronide is unique due to its specific metabolic pathway involving glucuronidation. This pathway is essential for the drug’s excretion and helps mitigate potential hepatotoxicity associated with Tolcapone .

Properties

Molecular Formula |

C20H19NO11 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17-,18?,20+/m0/s1 |

InChI Key |

QQQCXCUCFPMHBX-ABZWTPRMSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)

![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)

![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)

![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)